3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide
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Overview
Description
Preparation Methods
The synthesis of 3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide involves the acylation of 3-Methylflavone-8-carboxylic acid with beta-D-glucuronic acid . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the acylation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study the properties and behavior of flavonoid derivatives.
Biology: It is used in biochemical studies to understand the metabolism and biological activity of flavonoids.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of urinary disorders due to its origin from Flavoxate hydrochloride.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of Flavoxate hydrochloride, it exhibits anticholinergic and antimuscarinic effects. It binds to muscarinic receptors, inhibiting their activity and leading to muscle relaxation in the urinary tract.
Comparison with Similar Compounds
3-Methylflavone-8-carboxylic Acid Acyl-beta-D-glucuronide can be compared with other similar compounds such as:
Flavoxate hydrochloride: The parent compound from which it is derived. Flavoxate hydrochloride is used to treat urinary disorders.
3-Methylflavone-8-carboxylic acid: The precursor in the synthesis of this compound.
Other flavonoid derivatives: Compounds with similar structures and biological activities, such as quercetin and kaempferol.
The uniqueness of this compound lies in its specific metabolic pathway and its role as a metabolite of Flavoxate hydrochloride, which imparts distinct biological properties .
Properties
Molecular Formula |
C23H20O10 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(3S,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H20O10/c1-10-14(24)12-8-5-9-13(19(12)31-18(10)11-6-3-2-4-7-11)22(30)33-23-17(27)15(25)16(26)20(32-23)21(28)29/h2-9,15-17,20,23,25-27H,1H3,(H,28,29)/t15?,16-,17?,20?,23-/m0/s1 |
InChI Key |
QTFLEEJQZRBOAR-BCFISKOHSA-N |
Isomeric SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O[C@H]3C(C([C@@H](C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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